The compound 1-Ethylimidazolidine-2,4,5-trione is a derivative of imidazolidine, which is a five-membered heterocyclic compound. Imidazolidine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields. The research on these compounds has led to the development of novel inhibitors for enzymes such as phosphodiesterase 5 (PDE5) and cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)1 2.
Reaction of ureas with oxalyl chloride: This method is widely employed to produce a variety of 1,3-substituted imidazolidine-2,4,5-triones. [, , , ] This reaction generally proceeds with good yields and allows for the introduction of different substituents at the 1 and 3 positions of the imidazolidine ring.
Cyclization of substituted ureas: Cyclization of 5-cyanoacetyl-6-aminouracils under acidic conditions has been shown to yield 7-hydroxy(oxo)pyrido[2,3-d]pyrimidines. Interestingly, the specific reaction conditions can influence the outcome, with variations in acid concentration and temperature leading to different products. []
Ring-transformation reactions: Imidazolidine-2,4,5-triones can undergo ring-expansion and ring-contraction reactions when treated with certain reagents. For example, the reaction with 3-(dimethylamino)-2,2-dimethyl-2H-azirine leads to the formation of 5,6,7,7a-tetrahydro-3H-imidazo[3,4-a]imidazole-5,7-diones, which can further rearrange into monocyclic 2H, 5H-imidazol-2-ones. []
Hydrolysis: Alkaline hydrolysis of imidazolidine-2,4,5-triones can lead to ring opening and the formation of corresponding carboxylic acid derivatives. []
The mechanism of action of imidazolidine derivatives can vary depending on the specific enzyme they target. For instance, 1H-Pyrazolo[4,3-d]pyrimidines, which are structurally related to imidazolidine-2,4,5-triones, have been shown to act as potent PDE5 inhibitors. The inhibition is achieved through the substitution at the 1 position, which interacts with the alkoxy pocket of the enzyme, leading to increased selectivity and potency1. On the other hand, 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and found to inhibit cholinergic enzymes. The inhibitory activity on AChE and BChE is significant, with some compounds showing better inhibition than standard drugs like rivastigmine and galanthamine. The molecular structure of these compounds, such as 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione, has been determined through single-crystal X-ray diffraction, revealing the presence of optical isomers in the triclinic crystal system2.
The study of imidazolidine derivatives has led to the development of new pharmaceutical agents. For example, the 1,3-substituted imidazolidine-2,4,5-triones have shown promising results as inhibitors of AChE and BChE, which are important targets in the treatment of diseases like Alzheimer's. The compounds exhibit high inhibitory activity, with some surpassing the efficacy of established drugs. The relationship between lipophilicity, chemical structure, and inhibitory activity has been explored, providing insights into the design of more effective cholinergic enzyme inhibitors2.
The research on imidazolidine derivatives also contributes to the understanding of the structure-activity relationship (SAR). The synthesis and characterization of these compounds, along with the determination of their molecular structures, allow for the analysis of how different substitutions affect their biological activity. This knowledge is crucial for the rational design of new drugs with improved efficacy and selectivity2.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7